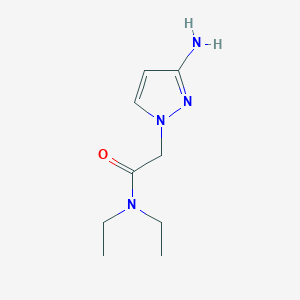
tert-butylN-(3-fluoroazepan-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(3-fluoroazepan-4-yl)carbamate is a chemical compound with the molecular formula C11H21FN2O2 and a molecular weight of 232.29 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a fluoro-substituted azepane ring, and a carbamate functional group. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl N-(3-fluoroazepan-4-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 3-fluoroazepane under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
tert-butyl N-(3-fluoroazepan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
tert-butyl N-(3-fluoroazepan-4-yl)carbamate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmacological agent.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: This compound is used in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-(3-fluoroazepan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity. These interactions can result in various biological effects, including modulation of cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
tert-butyl N-(3-fluoroazepan-4-yl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(5-fluoroazepan-4-yl)carbamate: This compound has a similar structure but differs in the position of the fluoro group.
tert-butyl N-(3-chloroazepan-4-yl)carbamate: This compound has a chloro group instead of a fluoro group.
tert-butyl N-(3-bromoazepan-4-yl)carbamate: This compound has a bromo group instead of a fluoro group. The uniqueness of tert-butyl N-(3-fluoroazepan-4-yl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H21FN2O2 |
|---|---|
Poids moléculaire |
232.29 g/mol |
Nom IUPAC |
tert-butyl N-(3-fluoroazepan-4-yl)carbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-4-6-13-7-8(9)12/h8-9,13H,4-7H2,1-3H3,(H,14,15) |
Clé InChI |
ZXTBMZBJOXFOMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCNCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13564225.png)

![4,4,5,5-Tetramethyl-2-(3-phenylbicyclo[1.1.1]pentan-1-yl)-1,3,2-dioxaborolane](/img/structure/B13564253.png)


![4-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564265.png)
![1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13564279.png)
![5-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13564280.png)



![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)
![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)

